2-甲基-2-(噻吩-3-基)丙基胺

描述

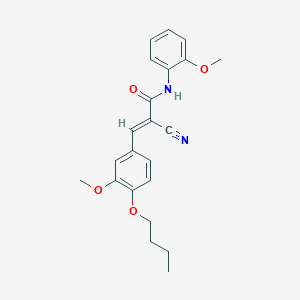

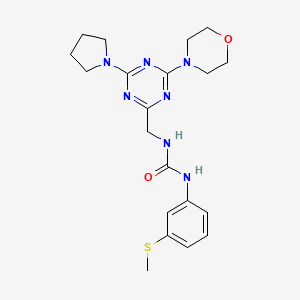

2-Methyl-2-(thien-3-yl)propylamine is a compound that contains a nitrogen atom bonded to a propyl group and a thienyl group. The thienyl group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .

Molecular Structure Analysis

The molecular structure of 2-Methyl-2-(thien-3-yl)propylamine involves a nitrogen atom bonded to a propyl group and a thienyl group. The propyl group consists of a three-carbon chain, while the thienyl group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom .科学研究应用

自噬/溶酶体蛋白降解抑制

研究表明,与 2-甲基-2-(噻吩-3-基)丙胺类似的化合物,如 3-甲基腺嘌呤,可抑制分离的大鼠肝细胞中的蛋白质降解。这种抑制是自噬/溶酶体途径特有的,表明在与细胞自噬和溶酶体功能相关的研究中具有潜在应用 (Seglen & Gordon, 1982)。

有机太阳能电池的新型化合物

在可再生能源领域,疏水性共轭 2,2'-二吡啶胺取代的具有噻吩取代基的两亲性钌配合物已显示出作为纳米晶染料敏化太阳能电池敏化剂的潜力。这些化合物表现出优异的稳定性和效率,表明它们在改进太阳能电池技术方面的潜力 (Kim et al., 2009)。

N-烷基-芳基环己胺的合成和表征

N-烷基-芳基环己胺的合成和分析表征,包括具有噻吩部分的衍生物,由于它们作为新的精神活性物质出现,因此已针对其在法医和立法背景中的相关性进行了探索。这项研究有助于识别和监管这些化合物 (Wallach et al., 2016)。

作用机制

Target of Action

The primary target of the compound “2-Methyl-2-(thien-3-yl)propylamine” is currently unknown. This compound belongs to the class of organic compounds known as amines, which are characterized by their functional group that contains a basic nitrogen atom . Amines play a significant role in the biological system, often acting as neurotransmitters or precursors to neurotransmitters . .

Mode of Action

As an amine, it may interact with various biological targets, such as receptors or enzymes, and modulate their activity . The exact nature of these interactions and the resulting changes would depend on the specific target and the biochemical context.

Biochemical Pathways

Amines can be involved in a wide range of biochemical pathways, including neurotransmission, protein synthesis, and metabolic processes . The downstream effects of these pathways can vary widely, depending on the specific context and the targets involved.

Result of Action

As an amine, it could potentially influence various cellular processes, such as signal transduction, gene expression, or metabolic pathways . The specific effects would depend on the compound’s targets and the cells’ biochemical context.

属性

IUPAC Name |

2-methyl-2-thiophen-3-ylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NS/c1-8(2,6-9)7-3-4-10-5-7/h3-5H,6,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRJHOKBSEMKQKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN)C1=CSC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N-diethyl-2-[3-[2-(4-methylpiperidin-1-yl)-2-oxoacetyl]indol-1-yl]acetamide](/img/structure/B2824232.png)

![Potassium [(3-chlorophenyl)methyl]trifluoroboranuide](/img/structure/B2824234.png)

![[3-(2,2-Difluoroethyl)-1-bicyclo[1.1.1]pentanyl]hydrazine;dihydrochloride](/img/structure/B2824235.png)

![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2824241.png)

![1-(4-Ethylphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2824243.png)

![2-Methyl-6-[3-(pyrimidin-2-yloxymethyl)piperidine-1-carbonyl]pyridazin-3-one](/img/structure/B2824244.png)